molecular formula C7H3BrClN B1519062 3-Bromo-4-chlorobenzonitrile CAS No. 948549-53-9

3-Bromo-4-chlorobenzonitrile

Cat. No. B1519062
M. Wt: 216.46 g/mol
InChI Key: GTTSCQCUEKBTNZ-UHFFFAOYSA-N
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Description

3-Bromo-4-chlorobenzonitrile is a compound with the molecular formula C7H3BrClN . It is a white to yellow to yellow-brown powder or crystals .


Synthesis Analysis

The synthesis of benzonitriles, such as 3-Bromo-4-chlorobenzonitrile, often involves the reaction of the corresponding benzoic acids with thionyl chloride . The reaction is exothermic and can be difficult to control .


Molecular Structure Analysis

The molecular weight of 3-Bromo-4-chlorobenzonitrile is 216.462 Da . The InChI code is 1S/C7H3BrClN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H .


Physical And Chemical Properties Analysis

3-Bromo-4-chlorobenzonitrile has a density of 1.7±0.1 g/cm3 . Its boiling point is 260.2±20.0 °C at 760 mmHg . The compound has a molar refractivity of 43.9±0.4 cm3 . It has one freely rotating bond .

Scientific Research Applications

Thermodynamics and Polymorphism

3-Bromo-4-chlorobenzonitrile and its isomers, such as chlorobenzonitriles, have been explored for their thermodynamic properties and polymorphism. A study investigated the relationships between structural and thermodynamic properties of various chlorobenzonitriles, utilizing experimental techniques like Knudsen effusion and differential scanning calorimetry. This research contributes to understanding the intermolecular interactions and crystalline packing in such compounds, which is essential for developing materials with desired physical properties (Rocha et al., 2014).

Chemical Synthesis and Reactivity

Studies on the chemical reactivity and synthesis involving halobenzonitriles, including 3-Bromo-4-chlorobenzonitrile, have been conducted. For instance, the 1,3‐Dipolar Cycloaddition of 4‐Chlorobenzonitrile Oxide with various dipolarophiles was investigated, shedding light on the reactivity and regiochemistry of these reactions. Such studies are significant in organic synthesis and developing new chemical entities (Bakavoli et al., 2013).

Crystal Structure Analysis

The crystal structure and molecular interactions of halobenzonitrile derivatives have been a subject of research. For instance, a study on 4-bromo-2,6-dichlorobenzonitrile, closely related to 3-Bromo-4-chlorobenzonitrile, explored its molecular structure and crystal packing, highlighting the significance of intermolecular interactions such as N-Br in adjacent molecules (Britton, 1997).

Material Properties

Investigations into the material properties of halobenzonitriles have been conducted, examining aspects like bending properties in various crystal forms. This research provides insights into the mechanical behavior of these compounds, which is crucial for their application in material science and engineering (Veluthaparambath et al., 2022).

Biotechnological Applications

Certain halobenzonitriles have been examined for their potential biotechnological applications. For example, a study on the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) explored its detoxification in transgenic plants expressing a bacterial detoxification gene. This research opens avenues for developing herbicide resistance in crops through genetic modification (Stalker et al., 1988).

Safety And Hazards

3-Bromo-4-chlorobenzonitrile is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

3-bromo-4-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTSCQCUEKBTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652323
Record name 3-Bromo-4-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chlorobenzonitrile

CAS RN

948549-53-9
Record name 3-Bromo-4-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-chlorobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CY Yang, KH Lee, JY Lee - Chemistry–A European Journal, 2020 - Wiley Online Library
… 3-Bromo-4-chlorobenzonitrile and 4-bromo-3-chlorobenzonitrile were used as starting materials, and these materials were converted into ester forms using bis(pinacolato)diboron. …

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